molecular formula C3H3FN2O2S B2784469 1H-imidazole-2-sulfonyl fluoride CAS No. 1934502-26-7

1H-imidazole-2-sulfonyl fluoride

Cat. No.: B2784469
CAS No.: 1934502-26-7
M. Wt: 150.13
InChI Key: MCCYVBQYXGJZGO-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonyl fluoride is a chemical compound characterized by the presence of an imidazole ring substituted with a sulfonyl fluoride group at the second position

Safety and Hazards

Safety data sheets for imidazole suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment is recommended when handling this compound .

Future Directions

Recent advances in the synthesis of imidazole derivatives suggest a promising future for these compounds. They are key components in functional molecules used in a variety of applications, and new methods for their synthesis are being developed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-sulfonyl fluoride typically involves the reaction of imidazole derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1H-imidazole with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfonyl fluoride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and specific solvents can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

1H-Imidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1H-imidazole-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the study of enzyme inhibitors and the development of new pharmaceuticals .

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-2-sulfonyl fluoride: Similar in structure but with a methyl group at the first position.

    1,1’-Sulfonyldiimidazole: Contains two imidazole rings linked by a sulfonyl group.

    4-(Acetylamino)phenyl]imidodisulfuryl difluoride: Features an imidazole ring with additional functional groups.

Uniqueness: 1H-Imidazole-2-sulfonyl fluoride is unique due to its specific substitution pattern and the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for diverse applications. Its ability to act as a versatile building block in organic synthesis and its role in enzyme inhibition studies highlight its importance in scientific research .

Properties

IUPAC Name

1H-imidazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCYVBQYXGJZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934502-26-7
Record name 1H-imidazole-2-sulfonyl fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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